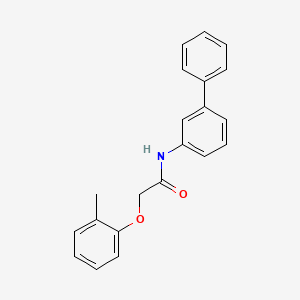![molecular formula C18H23N3O3 B5761992 N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)
N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DMNPFA, and it belongs to the class of piperidine derivatives. DMNPFA has been studied for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
DMNPFA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. Specifically, DMNPFA has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Additionally, DMNPFA has been shown to inhibit the activity of the proteasome, which is involved in protein degradation. By inhibiting these enzymes and proteins, DMNPFA can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMNPFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPFA can inhibit the growth of cancer cells and induce apoptosis. Additionally, DMNPFA has been shown to have neuroprotective effects, protecting neurons from damage and death. DMNPFA has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of DMNPFA is its potential use as a pharmacological agent for the treatment of various diseases. Additionally, DMNPFA is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of DMNPFA is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for DMNPFA research. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMNPFA. Finally, more research is needed to determine the potential toxicity of DMNPFA and its effects on various tissues and organs.
Synthesis Methods
DMNPFA can be synthesized using various methods, including the reaction of 5-(2-nitrophenyl)-2-furaldehyde with N,N-dimethylpiperidin-4-amine in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography techniques.
Scientific Research Applications
DMNPFA has been studied for its potential use in the treatment of various diseases, including neurological disorders and cancer. Studies have shown that DMNPFA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, DMNPFA has been shown to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,1-dimethyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-19-11-9-14(10-12-19)20(2)13-15-7-8-18(24-15)16-5-3-4-6-17(16)21(22)23/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCIABPQJDWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5412744 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)



![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
